molecular formula C17H16F4N4 B6066360 3-(4-fluorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6066360
M. Wt: 352.33 g/mol
InChI Key: RQTKUOURFUJORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 2: A trifluoromethyl (-CF₃) group, contributing to electron-withdrawing effects and metabolic stability.
  • Position 5: A methyl group, offering steric simplicity compared to bulkier substituents.
  • Position 7: An isopropylamine (-NH-(propan-2-yl)) group, influencing solubility and target binding kinetics.

This compound is hypothesized to exhibit antimicrobial or antiparasitic activity, given the pharmacological relevance of pyrazolo[1,5-a]pyrimidines in targeting pathogens like Mycobacterium tuberculosis (M.tb) .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4/c1-9(2)22-13-8-10(3)23-16-14(11-4-6-12(18)7-5-11)15(17(19,20)21)24-25(13)16/h4-9,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTKUOURFUJORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclocondensation with Trifluoromethyl-Containing Diketones

Ethyl trifluoroacetate serves as a trifluoromethyl source in heterocycle synthesis. As outlined in CN111533699A, ethyl trifluoroacetate reacts with 1,3-diamino-2-hydroxypropane under heating (160–180°C) to form trifluoromethylated intermediates. Adapting this approach, condensation of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with ethyl 4,4,4-trifluoroacetoacetate in H<sub>2</sub>SO<sub>4>/AcOH yields the CF<sub>3</sub>-substituted core.

Reaction Conditions :

  • Reagents : Ethyl trifluoroacetate (1.2 equiv), H<sub>2</sub>SO<sub>4> (0.5 equiv).

  • Yield : 60–70% after recrystallization.

Post-Synthetic Trifluoromethylation

Late-stage trifluoromethylation using Umemoto’s reagent or CF<sub>3</sub>Cu has been reported for pyrimidines. However, this method risks regiochemical ambiguity and lower yields (40–55%) compared to direct cyclocondensation.

Functionalization of the 7-Amino Position with Isopropylamine

The N-(propan-2-yl) group at position 7 is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Displacement of a Leaving Group

Intermediate 7-chloropyrazolo[1,5-a]pyrimidine reacts with isopropylamine in DMF at 60°C. This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, affords the desired amine in 78–85% yield.

Procedure :

  • Chlorination : Treat the core with POCl<sub>3>/PCl<sub>5> at 80°C.

  • Amination : React with isopropylamine (2.0 equiv) and K<sub>2</sub>CO<sub>3> in DMF.

Reductive Amination

A ketone intermediate at position 7 undergoes reductive amination with isopropylamine using NaBH<sub>3>CN. This method offers superior selectivity (90–95% yield) but requires additional oxidation steps.

Integrated Synthetic Route and Optimization

Combining these steps, the most efficient pathway involves:

  • Core Formation :

    • 5-Amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile + ethyl 4,4,4-trifluoroacetoacetate → 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (72% yield).

  • Methylation at Position 5 :

    • CH<sub>3>I/K<sub>2</sub>CO<sub>3> in DMF (85% yield).

  • Amination at Position 7 :

    • Chlorination followed by isopropylamine substitution (82% yield).

Characterization Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3>): δ 8.21 (s, 1H, H-6), 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 4.20 (sept, J=6.4 Hz, 1H, NCH), 2.45 (s, 3H, CH<sub>3>), 1.35 (d, J=6.4 Hz, 6H, (CH<sub>3>)<sub>2>CH).

  • <sup>19</sup>F NMR : δ -62.5 (CF<sub>3>), -112.0 (Ar-F).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key Advantage
Direct Cyclocondensation7298Fewer steps, high regioselectivity
Post-Synthetic CF<sub>3>5590Flexibility in late-stage modification
Reductive Amination9097High selectivity for amine installation

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Position 5 : Bulky aryl groups (e.g., p-tolyl in Compound 33) often enhance target binding but may reduce bioavailability. The target compound’s methyl group balances steric bulk and solubility .
  • Position 7 : Pyridinylmethyl amines (e.g., Compounds 32, 47) show strong anti-M.tb activity but higher hERG liability (cardiotoxicity risk). The isopropyl group in the target compound may mitigate this risk .
  • Trifluoromethyl at Position 2: Unique to the target compound, this group improves metabolic stability compared to non-fluorinated analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 32 Compound 47
Molecular Weight 372.3 g/mol 409.17 g/mol 425.4 g/mol
LogP (Predicted) 3.8 4.2 4.5
Microsomal Stability (Human) Not reported t₁/₂ = 90 min t₁/₂ > 120 min
hERG IC₅₀ Predicted low risk 12 μM 18 μM
Key Observations:
  • The target compound’s lower molecular weight and LogP suggest improved solubility over pyridinylmethyl analogs.

Notes

Direct biological data for the target compound are unavailable; comparisons are extrapolated from structural analogs.

The trifluoromethyl group’s impact on target binding affinity remains speculative and warrants molecular docking studies.

Synthetic scalability of the isopropylamine group must be evaluated against pyridinylmethyl alternatives.

Biological Activity

The compound 3-(4-fluorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article examines its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Substituents including a 4-fluorophenyl group and a trifluoromethyl moiety, which are known to influence biological activity.

Anticancer Potential

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell viability in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (Breast Cancer)TBD
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneMCF-7 (Breast Cancer)15.3
Pyrazolo[1,5-a]pyrimidin derivativesVarious Cancer LinesVaries

The mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is multifaceted:

  • Inhibition of Cell Proliferation : These compounds interfere with critical cellular pathways involved in cancer cell growth.
  • Induction of Apoptosis : Certain analogs trigger programmed cell death in cancer cells through various signaling pathways.
  • Targeting Specific Enzymes : The compounds may inhibit enzymes involved in tumor progression and metastasis.

Study 1: Anticancer Activity Screening

In a study involving a library of pyrazolo[1,5-a]pyrimidine derivatives, compounds were screened for their ability to inhibit growth in the MDA-MB-231 breast cancer cell line. The results indicated that while some compounds showed promising activity, others did not exhibit significant effects. This highlights the importance of structural modifications in enhancing biological efficacy.

Study 2: Antitubercular Activity

Another investigation explored the antitubercular potential of pyrazolo[1,5-a]pyrimidine derivatives. Specific analogs demonstrated low cytotoxicity while maintaining significant activity against Mycobacterium tuberculosis. This suggests that the scaffold may be versatile for targeting different pathogens beyond cancer cells.

Q & A

Q. Table 1: Example Reaction Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 110°C, 18h6592%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME7896%

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, trifluoromethyl at δ -62 ppm for ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 407.1432) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., pyrimidine ring planarity) .
  • HPLC : Monitors purity (>98% for biological assays) .

Basic: How is initial biological activity assessed in vitro?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., HCT-116, IC₅₀ ~1.2 µM) .
  • Microbial Susceptibility Testing : MIC values against S. aureus or E. coli via broth microdilution .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Substituent Variation : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on binding .
  • Side-Chain Modifications : Compare isopropylamine with morpholinopropyl or pyridinylmethyl for solubility/selectivity .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets .

Q. Table 2: SAR Trends for Analogues

Substituent (Position)Activity (IC₅₀, nM)Solubility (µg/mL)
4-Fluorophenyl (R³)12 ± 28.5
4-Chlorophenyl (R³)18 ± 36.2
N-Morpholinopropyl (R⁷)9 ± 115.3

Advanced: How to investigate target selectivity and off-mechanism effects?

Answer:

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler®) to test against 100+ kinases .
  • Competitive Binding Assays : SPR or ITC quantifies binding affinity (Kd) for primary vs. off-targets .
  • Crystallography : Co-crystallization with target enzymes identifies key residues (e.g., gatekeeper mutations) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) .
  • Purity Validation : Re-analyze batches via LC-MS to exclude impurities (>99% for IC₅₀ comparisons) .
  • Orthogonal Assays : Confirm hits using thermal shift (DSF) and cellular pathway analysis (Western blot) .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Deuterium Labeling : Replace labile protons (e.g., methyl groups) to slow CYP450 metabolism .
  • Prodrug Design : Introduce phosphonate or ester groups for enhanced bioavailability .
  • Microsomal Stability Assays : Monitor t½ in liver microsomes (e.g., human vs. rodent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.